4-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
Overview
Description
4-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 3-chloro-4-ethoxyphenyl group, a formamido group, and a methanethioyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-chloro-4-ethoxyphenylboronic acid: This can be achieved through the reaction of 3-chloro-4-ethoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Introduction of the formamido group: The 3-chloro-4-ethoxyphenylboronic acid is then reacted with formamide in the presence of a suitable catalyst to introduce the formamido group.
Addition of the methanethioyl group: The intermediate product is further reacted with a methanethioylating agent to introduce the methanethioyl group.
Final coupling with benzoic acid: The final step involves coupling the intermediate product with benzoic acid under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to the presence of multiple functional groups that impart specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-14-8-5-11(9-13(14)18)15(21)20-17(25)19-12-6-3-10(4-7-12)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTBASAYNMYARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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